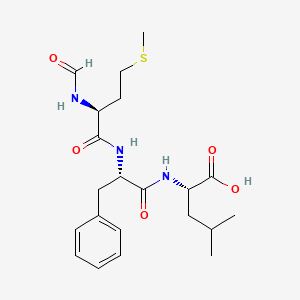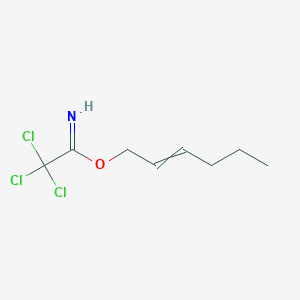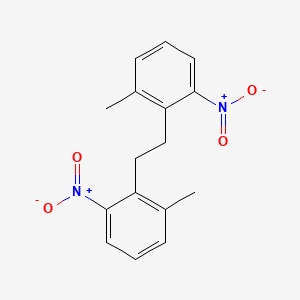
1,1'-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dimethyl-6,6’-dinitrobenzyl is an organic compound with the molecular formula C16H16N2O4 and a molecular weight of 300.31 g/mol . This compound is characterized by the presence of two methyl groups and two nitro groups attached to a benzyl structure. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,2’-Dimethyl-6,6’-dinitrobenzyl can be achieved through several synthetic routes. One method involves the reaction of ortho-nitrotoluene with formamide in the presence of sodium methoxide and paraffin oil. The reaction is carried out at a controlled temperature of 5-10°C, followed by hydrolysis, dealcoholization, separation, washing, and drying to obtain the final product .
Another method includes the addition reaction of o-nitrobenzaldehyde and o-nitrotoluene, followed by a substitution reaction with a bromination reagent and subsequent debromination under the action of a reducing agent . This method is advantageous due to its high yield, high purity, and suitability for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dimethyl-6,6’-dinitrobenzyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
2,2’-Dimethyl-6,6’-dinitrobenzyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-Dimethyl-6,6’-dinitrobenzyl involves its interaction with molecular targets through its nitro and methyl groups. These interactions can lead to various biochemical pathways, including oxidative stress and enzyme inhibition. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dimethyl-6,6’-dinitrobiphenyl: Similar in structure but with a biphenyl core.
2,2’-Dimethyl-6,6’-dinitrobenzene: Lacks the benzyl group but has similar nitro and methyl substitutions.
Uniqueness
2,2’-Dimethyl-6,6’-dinitrobenzyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
59823-93-7 |
|---|---|
Fórmula molecular |
C16H16N2O4 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
1-methyl-2-[2-(2-methyl-6-nitrophenyl)ethyl]-3-nitrobenzene |
InChI |
InChI=1S/C16H16N2O4/c1-11-5-3-7-15(17(19)20)13(11)9-10-14-12(2)6-4-8-16(14)18(21)22/h3-8H,9-10H2,1-2H3 |
Clave InChI |
NITOQMTYNAIZSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)[N+](=O)[O-])CCC2=C(C=CC=C2[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
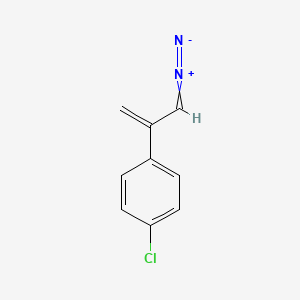
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
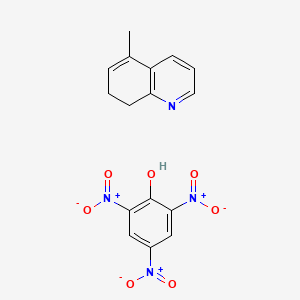
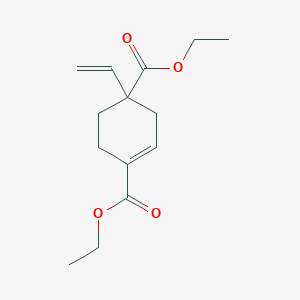

![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)
![Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide](/img/structure/B14616450.png)

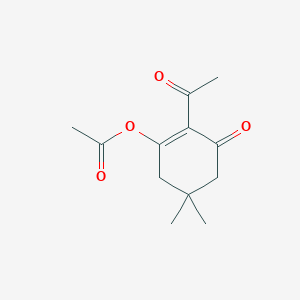
![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
